molecular formula C12H19Cl2FN2O B13594165 1-[(3-Fluoro-4-methoxyphenyl)methyl]piperazine dihydrochloride CAS No. 2792200-58-7

1-[(3-Fluoro-4-methoxyphenyl)methyl]piperazine dihydrochloride

Katalognummer: B13594165
CAS-Nummer: 2792200-58-7
Molekulargewicht: 297.19 g/mol
InChI-Schlüssel: VJAHZCKZTWJYAR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(3-Fluoro-4-methoxyphenyl)methyl]piperazine dihydrochloride is a chemical compound with the molecular formula C14H20Cl2FN5O It is a piperazine derivative, which is a class of compounds known for their wide range of biological and pharmaceutical activities

Vorbereitungsmethoden

The synthesis of 1-[(3-Fluoro-4-methoxyphenyl)methyl]piperazine dihydrochloride typically involves the following steps:

Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include parallel solid-phase synthesis and photocatalytic synthesis .

Analyse Chemischer Reaktionen

1-[(3-Fluoro-4-methoxyphenyl)methyl]piperazine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Wirkmechanismus

The mechanism of action of 1-[(3-Fluoro-4-methoxyphenyl)methyl]piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with various receptors and enzymes, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

1-[(3-Fluoro-4-methoxyphenyl)methyl]piperazine dihydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological and chemical properties, making it valuable for various research and industrial applications.

Eigenschaften

CAS-Nummer

2792200-58-7

Molekularformel

C12H19Cl2FN2O

Molekulargewicht

297.19 g/mol

IUPAC-Name

1-[(3-fluoro-4-methoxyphenyl)methyl]piperazine;dihydrochloride

InChI

InChI=1S/C12H17FN2O.2ClH/c1-16-12-3-2-10(8-11(12)13)9-15-6-4-14-5-7-15;;/h2-3,8,14H,4-7,9H2,1H3;2*1H

InChI-Schlüssel

VJAHZCKZTWJYAR-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)CN2CCNCC2)F.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.